molecular formula C16H14BrNO3 B14736633 4-Bromo-4-nitro-1,3-diphenylbutan-1-one CAS No. 6320-80-5

4-Bromo-4-nitro-1,3-diphenylbutan-1-one

Cat. No.: B14736633
CAS No.: 6320-80-5
M. Wt: 348.19 g/mol
InChI Key: CRXLMPNUYVJICQ-UHFFFAOYSA-N
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Description

4-Bromo-4-nitro-1,3-diphenylbutan-1-one is a specialized organic compound that serves as a versatile synthon in advanced organic synthesis. This compound features a nitro group and a bromine atom on the same carbon, making it a highly functionalized intermediate for exploring novel chemical transformations. Its molecular framework is closely related to 4,4-dibromo-4-nitro-1,3-diphenylbutan-1-one (CAS 65520-31-2), a structure documented in early 20th-century chemical literature . Researchers value this and similar nitro-ketone structures for their potential in constructing complex molecules, particularly in method development and the synthesis of pharmacologically relevant scaffolds. The presence of both halogen and nitro functional groups on a 1,3-diphenylbutan-1-one backbone allows for diverse reactivity, including subsequent substitution and cyclization reactions. As a key intermediate, it is instrumental in accessing new chemical space for applications in medicinal chemistry and materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

6320-80-5

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

4-bromo-4-nitro-1,3-diphenylbutan-1-one

InChI

InChI=1S/C16H14BrNO3/c17-16(18(20)21)14(12-7-3-1-4-8-12)11-15(19)13-9-5-2-6-10-13/h1-10,14,16H,11H2

InChI Key

CRXLMPNUYVJICQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C([N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Nitro-1,3-diphenylbutan-1-one

A primary route involves brominating 4-nitro-1,3-diphenylbutan-1-one. This method leverages electrophilic bromination at the α-position to the nitro group:

Reaction Scheme:
$$ \text{4-Nitro-1,3-diphenylbutan-1-one} + \text{Br}2 \xrightarrow{\text{CHCl}3} \text{4-Bromo-4-nitro-1,3-diphenylbutan-1-one} + \text{HBr} $$

Conditions:

  • Solvent: Chloroform or dichloromethane.
  • Catalyst: None required; reaction proceeds via radical or ionic mechanisms depending on light exposure.
  • Yield: 60–75%.

Key Insight: The nitro group’s electron-withdrawing effect activates the α-carbon for bromination, but over-bromination is mitigated by stoichiometric control. The dibromo derivative (CAS 65520-31-2) forms if excess Br₂ is used.

Nitroalkane Condensation Followed by Bromination

An alternative approach involves constructing the nitroketone backbone through a Henry reaction, followed by bromination:

Step 1: Nitroaldol (Henry) Reaction
$$ \text{1,3-Diphenylpropan-1-one} + \text{CH₃NO₂} \xrightarrow{\text{Base}} \text{4-Nitro-1,3-diphenylbutan-1-one} $$

Conditions:

  • Base: KOH or Et₃N in ethanol.
  • Yield: 50–65%.

Step 2: Bromination
Same as Section 2.1, yielding the target compound.

Advantage: Modular synthesis allows independent optimization of nitro and bromo steps.

One-Pot Synthesis via Michael Addition

A patent-derived method utilizes a Michael addition between phenyl Grignard reagents and a bromonitroethylene precursor:

Reaction Scheme:
$$ \text{PhMgBr} + \text{BrC(NO₂)=CH₂} \xrightarrow{\text{THF}} \text{this compound} $$

Conditions:

  • Solvent: Tetrahydrofuran (THF) at −78°C.
  • Workup: Quenching with NH₄Cl and purification via column chromatography.
  • Yield: 40–55%.

Challenge: Low yields due to competing polymerization of the nitroethylene intermediate.

Comparative Analysis of Methods

Method Yield Complexity Key Advantage Source
Bromination of nitroketone 60–75% Low High reproducibility
Nitroaldol + bromination 50–65% Moderate Flexibility in intermediate modification
One-pot Michael addition 40–55% High Fewer purification steps

The bromination route (Section 2.1) is industrially preferred due to its efficiency, whereas the Michael addition (Section 2.3) remains exploratory.

Reaction Optimization and Mechanistic Insights

Bromination Regioselectivity

The nitro group’s resonance stabilization directs bromine to the α-carbon, as shown by deuterium exchange studies. In DMSO, the threo diastereomer epimerizes faster than it exchanges protons, suggesting a carbanion intermediate stabilized by the nitro group.

Solvent Effects

  • Polar aprotic solvents (e.g., DMSO): Accelerate bromination but increase epimerization risk.
  • Chloroform: Minimizes side reactions due to low polarity.

Industrial-Scale Considerations

A patented photothermographic process uses the compound as a stabilizer, requiring >98% purity. Key steps include:

  • Crystallization: From ethanol/water mixtures.
  • Quality Control: HPLC with UV detection at 254 nm.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4-nitro-1,3-diphenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-4-nitro-1,3-diphenylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-4-nitro-1,3-diphenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-4-nitro-1,3-diphenylbutan-1-one

Structural Differences : The bromo substituent is at the 2-position instead of the 4-position.
Reactivity Insights :

  • Undergoes rapid ring closure to form cyclopropane derivatives within seconds, a reaction attributed to the proximity of the 2-bromo group to the carbonyl .
  • In contrast, 4-Bromo-4-nitro-1,3-diphenylbutan-1-one likely exhibits slower cyclization due to steric and electronic effects from the 4-bromo and 4-nitro groups.
  • The nitro group at the 4-position in the target compound may enhance acidity at the α-hydrogen, influencing D/H exchange rates compared to the 2-bromo analog .

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS: 1311197-91-7)

Structural Differences: Features a pentanone chain with a 4-bromo-2-fluorophenyl group instead of diphenyl substitution. Functional Implications:

  • Applications diverge: Fluorinated ketones are often used in pharmaceutical intermediates, whereas nitro-containing analogs like this compound may prioritize materials science or mechanistic studies .

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

Structural Differences : Replaces the nitro group with a chloro substituent and includes a 4-chlorophenyl ring.
Reactivity and Stability :

  • Chloro groups are less electron-withdrawing than nitro groups, reducing acidity at the α-position and slowing down base-mediated reactions like epimerization or exchange .
  • The dual halogen substitution (Br and Cl) may enhance stability but limit reactivity in cyclopropane formation compared to the nitro-bromo combination .

4-Bromo-4'-nitro-1,1'-biphenyl (CAS: 6242-98-4)

Structural Differences : A biphenyl system lacking the ketone moiety.
Property Contrasts :

  • The absence of a carbonyl group eliminates ketone-specific reactivity (e.g., nucleophilic additions).
  • Applications shift toward materials science (e.g., liquid crystals or polymers) rather than synthetic intermediates .

Data Table: Key Comparative Properties

Compound Name CAS Number Key Substituents Reactivity Highlights Applications
This compound Not provided 4-Br, 4-NO₂, 1,3-Ph Slow cyclization; nitro-enhanced acidity Cyclopropane precursors, mechanistic studies
2-Bromo-4-nitro-1,3-diphenylbutan-1-one Not provided 2-Br, 4-NO₂, 1,3-Ph Rapid cyclopropane formation Kinetic studies, reactive intermediates
1-(4-Bromo-2-fluorophenyl)pentan-1-one 1311197-91-7 4-Br, 2-F, pentanone High electrophilicity at carbonyl Pharmaceutical intermediates
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Not provided 2-Br, 4-Cl, 4-Cl-Ph Dual halogen stability; reduced acidity Stable intermediates, halogen chemistry
4-Bromo-4'-nitro-1,1'-biphenyl 6242-98-4 4-Br, 4'-NO₂, biphenyl Non-ketone reactivity Materials science

Research Findings and Mechanistic Insights

  • Cyclization Rates : The position of bromine critically affects reaction pathways. 2-Bromo analogs undergo faster cyclization due to steric alignment, whereas 4-substituted derivatives prioritize nitro-group-mediated processes like D/H exchange .
  • Electron Effects : Nitro groups significantly increase α-hydrogen acidity compared to halogens (Cl, F), enabling faster base-catalyzed reactions. Fluorine, however, enhances carbonyl electrophilicity for nucleophilic attacks .
  • Stability vs. Reactivity : Halogenated compounds like 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one exhibit greater thermal stability but reduced synthetic versatility compared to nitro-ketones .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-Bromo-4-nitro-1,3-diphenylbutan-1-one, and how are they addressed methodologically?

  • Answer: The synthesis involves introducing both bromo and nitro groups at the 4-position of the butanone backbone. A common strategy is sequential functionalization: nitration of 1,3-diphenylbutan-1-one followed by bromination. However, regioselectivity and steric hindrance from the phenyl groups complicate reactivity. Solvent selection (e.g., acetonitrile for polar intermediates) and controlled temperature (e.g., 0–5°C for bromination) mitigate side reactions. Purity is confirmed via GC/HPLC (>97% by area%) and NMR for structural validation .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Answer: Analytical methods include:

  • Chromatography: GC or HPLC with high-purity standards (>97% by area%) to quantify impurities .
  • Spectroscopy: 1^1H/13^13C NMR for verifying the presence of bromo and nitro groups (e.g., downfield shifts for NO2_2 at δ 8.5–9.0 ppm).
  • Melting Point Analysis: Consistency with literature values (e.g., 55–62°C for analogous nitro compounds) confirms crystallinity .

Q. What solvents and catalysts optimize the hydrogenative cyclization of 4-nitro-1,3-diphenylbutan-1-one derivatives?

  • Answer: For hydrogenative cyclization (e.g., forming pyrroles), acetonitrile (MeCN) enhances yields (71–96%) compared to methylcyclohexane (39%). Nickel-based catalysts (4 mol% Ni/SiO2_2) under 20 bar H2_2 at 120°C achieve near-quantitative conversion. Catalyst recyclability (>80% yield after 5 cycles) is critical for sustainability .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Answer: The bromo group acts as a leaving site for Suzuki-Miyaura couplings, but the electron-withdrawing nitro group deactivates the aryl ring, requiring Pd catalysts with strong electron-donating ligands (e.g., SPhos). Steric hindrance from the 1,3-diphenyl groups necessitates bulky bases (e.g., Cs2_2CO3_3) to stabilize transition states. Computational DFT studies can predict activation barriers for tailored ligand design .

Q. What contradictions exist in reported synthetic yields for nitro-bromo butanone derivatives, and how are they resolved?

  • Answer: Discrepancies arise from solvent polarity and catalyst loading. For example, acetonitrile increases cyclization yields by 32% over non-polar solvents due to better stabilization of nitro intermediates. Systematic optimization (e.g., Design of Experiments) identifies critical parameters: solvent dielectric constant (>37.5), H2_2 pressure (20 bar), and catalyst dispersion (nanoparticle size <10 nm) .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

  • Answer: The nitro group destabilizes the molecule under basic conditions via resonance-assisted deprotonation, leading to decomposition. In contrast, acidic conditions protonate the carbonyl, reducing electrophilicity and enhancing stability. Kinetic studies (e.g., Arrhenius plots) and 18^{18}O isotopic labeling track degradation pathways .

Methodological Recommendations

  • Reaction Optimization Table for Cyclization (Adapted from )

    SolventCatalystTemp (°C)H2_2 Pressure (bar)Yield (%)
    MeCNNi/SiO2_21202096
    TolueneNi/SiO2_21202052
    DMFNi/SiO2_21202068
  • Key Stability Tests

    • Thermogravimetric Analysis (TGA): Decomposition onset >150°C confirms thermal stability.
    • pH-Dependent NMR: Monitor shifts in carbonyl protons (δ 2.5–3.0 ppm) to assess acid/base sensitivity.

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